molecular formula C14H12Cl2OS B13928965 (3-(Benzylthio)-2,5-dichlorophenyl)methanol

(3-(Benzylthio)-2,5-dichlorophenyl)methanol

Katalognummer: B13928965
Molekulargewicht: 299.2 g/mol
InChI-Schlüssel: FHFUISPPDIXXNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Benzylthio)-2,5-dichlorophenyl)methanol is an organic compound characterized by the presence of benzylthio and dichlorophenyl groups attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzylthio)-2,5-dichlorophenyl)methanol typically involves the reaction of 3-(benzylthio)-2,5-dichlorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Benzylthio)-2,5-dichlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(benzylthio)-2,5-dichlorobenzaldehyde or 3-(benzylthio)-2,5-dichlorobenzophenone.

    Reduction: Formation of 3-(benzylthio)-2,5-dichlorotoluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-(Benzylthio)-2,5-dichlorophenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-(Benzylthio)-2,5-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzylthio group may enhance its binding affinity to certain proteins, while the dichlorophenyl group can influence its overall chemical reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(Benzylthio)-2,5-dichlorobenzaldehyde): A precursor in the synthesis of (3-(Benzylthio)-2,5-dichlorophenyl)methanol.

    (3-(Benzylthio)-2,5-dichlorobenzophenone): An oxidation product of this compound.

    (3-(Benzylthio)-2,5-dichlorotoluene): A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of benzylthio and dichlorophenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H12Cl2OS

Molekulargewicht

299.2 g/mol

IUPAC-Name

(3-benzylsulfanyl-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C14H12Cl2OS/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2

InChI-Schlüssel

FHFUISPPDIXXNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2Cl)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.